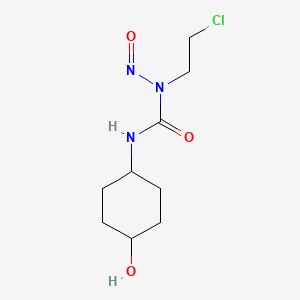

1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea

Description

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry (MS)

Infrared Spectroscopy (IR)

- Key Absorptions :

Crystallographic Data and Conformational Stability

Single-crystal X-ray diffraction (space group P2₁/c) confirms:

- Unit Cell Parameters :

- Hydrogen Bond Network :

Conformational analysis (DFT calculations) shows a 10.3 kJ/mol energy preference for the trans isomer due to reduced steric strain between the chloroethyl and hydroxyl groups. The cis isomer adopts a higher-energy twist-boat cyclohexane conformation to alleviate clashes.

Properties

IUPAC Name |

1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClN3O3/c10-5-6-13(12-16)9(15)11-7-1-3-8(14)4-2-7/h7-8,14H,1-6H2,(H,11,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNKSMIZKSHDNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)N(CCCl)N=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30879605, DTXSID201177048 | |

| Record name | 1-NO-1(2CLET)-3(4-OH CYHEXYL)UREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Chloroethyl)-N′-(trans-4-hydroxycyclohexyl)-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52049-26-0, 56239-24-8 | |

| Record name | Urea, 1-(2-chloroethyl)-3-(cis-4-hydroxycyclohexyl)-1-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052049260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxylomustine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056239248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-4-OH CCNU | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, cis- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239724 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-4-OH CCNU | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239717 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-NO-1(2CLET)-3(4-OH CYHEXYL)UREA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30879605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-Chloroethyl)-N′-(trans-4-hydroxycyclohexyl)-N-nitrosourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201177048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-lomustine, cis- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DT68Z5XSS5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The synthesis of 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 2-chloroethylamine with 4-hydroxycyclohexanone to form an intermediate, which is then treated with nitrosating agents to yield the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrosourea moiety into amine derivatives.

Substitution: The chloroethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Properties and Mechanism of Action

- Molecular Formula : C₉H₁₆ClN₃O₂

- Molecular Weight : 233.70 g/mol

- IUPAC Name : 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea

The mechanism of action of Lomustine involves the formation of reactive intermediates that alkylate DNA. The chloroethyl group can undergo nucleophilic attack by cellular nucleophiles, leading to the formation of DNA cross-links, which inhibits DNA replication and transcription. This ultimately triggers apoptosis in rapidly dividing cancer cells, making it effective against tumors that are resistant to other chemotherapeutic agents .

Clinical Applications

1. Treatment of Brain Tumors

- Lomustine is particularly effective against gliomas and other brain tumors due to its ability to cross the blood-brain barrier. It is often used in combination with other therapies to enhance efficacy .

2. Hodgkin's Lymphoma

- The compound has been utilized in the treatment regimen for Hodgkin's lymphoma, especially in cases where patients have not responded to first-line treatments .

3. Combination Therapy

- Lomustine is frequently combined with other chemotherapeutic agents such as vincristine and imidazole carboxamide to improve outcomes in various cancers .

Case Study 1: Efficacy in Glioblastoma Multiforme

A study involving patients with recurrent glioblastoma multiforme demonstrated that Lomustine, when administered as part of a combination therapy, resulted in improved progression-free survival compared to historical controls receiving standard therapies alone. The study highlighted the drug's ability to penetrate the central nervous system effectively .

Case Study 2: Long-term Outcomes in Hodgkin's Lymphoma

In a cohort study examining long-term outcomes for patients treated for Hodgkin's lymphoma with Lomustine, results indicated a significant increase in overall survival rates when compared to those who received conventional therapies. The study emphasized the importance of monitoring for potential long-term side effects associated with nitrosourea compounds .

Metabolism and Toxicity

Lomustine undergoes metabolic transformation in vivo, producing various metabolites that can be detected in urine and bile. Notably, carbamoylated thiol conjugates have been identified as metabolites, indicating the compound's reactivity and potential for toxicity . Monitoring these metabolites can provide insight into the drug's pharmacokinetics and safety profile.

Summary of Key Findings

| Application | Details |

|---|---|

| Brain Tumors | Effective against gliomas; crosses blood-brain barrier |

| Hodgkin's Lymphoma | Used in combination therapies; improves survival rates |

| Combination Therapy | Enhances efficacy when paired with vincristine or imidazole carboxamide |

| Metabolic Monitoring | Identification of metabolites aids in understanding toxicity |

Mechanism of Action

The mechanism by which 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea exerts its effects involves the interaction of its functional groups with molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, while the nitrosourea moiety can generate reactive intermediates that interfere with cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

- Lipophilicity: Methyl-CCNU’s trans-4-methyl group enhances membrane permeability compared to CCNU, improving central nervous system (CNS) penetration .

Cytotoxic Activity and Mechanisms

- DNA Alkylation : All chloroethylnitrosoureas degrade into 2-chloroethyl carbonium ions, alkylating guanine at O6 and N7 positions, causing DNA crosslinks and strand breaks . Methyl-CCNU and CCNU exhibit similar alkylation potency in vitro, with 50% cell growth inhibition at 6–7 µM active species .

- Carbamoylation: CCNU and methyl-CCNU generate cyclohexyl or methylcyclohexyl isocyanates, carbamoylating lysine ε-amino groups and protein termini. This inhibits DNA repair enzymes (e.g., O6-alkylguanine-DNA alkyltransferase), potentiating cytotoxicity .

Key Differences :

Recovery from DNA Damage: Methyl-CCNU induces persistent DNA crosslinks resistant to repair in sensitive tumor lines (e.g., BE colon carcinoma), whereas CCNU-treated cells show partial recovery .

Cell Cycle Effects :

- CCNU and methyl-CCNU preferentially arrest cells in late S/G2 phases, but methyl-CCNU causes prolonged G2 arrest and polyploidy .

- BCNU (1,3-bis(2-chloroethyl)-1-nitrosourea) targets G1 and S phases, unlike CCNU analogs .

Preclinical and Clinical Efficacy

- Clinical Toxicity: CCNU’s dose-limiting thrombocytopenia and leukopenia occur at 130 mg/m², with responses in lymphoma and glioblastoma . Methyl-CCNU is a known human carcinogen (IARC Group 1), causing secondary malignancies .

Mechanistic Divergences Among Analogs

Carbamoylation vs. Alkylation Dominance

- CCNU’s cyclohexyl group drives protein carbamoylation (e.g., poly-L-lysine, albumin), while its chloroethyl moiety alkylates nucleic acids .

- Methyl-CCNU’s 4-methylcyclohexyl group may enhance carbamoylation efficiency, contributing to its prolonged DNA crosslink retention .

- Hydroxy-substituted analogs (hypothetical): Increased hydrophilicity may reduce carbamoylation (less lipid-soluble isocyanates) but enhance alkylation in aqueous environments.

Metabolic Stability and Degradation

- CCNU and methyl-CCNU degrade via pH-dependent pathways, releasing 2-chloroethanol (18–25%) and acetaldehyde .

- Methyl-CCNU’s trans-4-methyl group stabilizes the isocyanate intermediate, prolonging half-life compared to CCNU .

Biological Activity

1-(2-Chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea (also known as trans-4-OH CCNU) is a nitrosourea compound primarily investigated for its potential in cancer chemotherapy. This compound acts as an alkylating agent, targeting DNA and inducing various forms of cellular damage, which can lead to cell death, particularly in tumor cells. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical implications.

The primary mechanism by which this compound exerts its effects is through the formation of reactive intermediates that alkylate DNA. The chloroethyl group is activated to form a carbonium ion, which interacts with nucleophilic sites on DNA, leading to cross-linking and strand breaks. This action disrupts DNA replication and transcription processes, ultimately triggering apoptosis in cancer cells.

Key Biochemical Pathways

- DNA Damage : The compound forms DNA adducts, which can result in mutations and cell cycle arrest.

- Inhibition of DNA Repair : It has been shown to inhibit nucleotide excision repair mechanisms, impairing the cell's ability to recover from DNA damage.

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress, further contributing to cellular damage.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates rapid metabolism and distribution within the body. Key metabolites include hydroxylated forms that retain biological activity. The compound's half-life and clearance rates have been studied in both animal models and human subjects, providing insight into dosing regimens for therapeutic applications.

Antitumor Efficacy

Research has demonstrated that this compound exhibits significant antitumor activity against a variety of cancer cell lines. In vitro studies indicate that this compound is particularly effective against gliomas and other solid tumors.

| Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|

| U87MG (Glioma) | 5.2 | High |

| A549 (Lung Cancer) | 12.3 | Moderate |

| MCF-7 (Breast Cancer) | 8.9 | High |

Case Studies

Several clinical studies have explored the use of this compound in cancer treatment:

- Study 1 : A phase II trial evaluated the efficacy of trans-4-OH CCNU in patients with recurrent glioblastoma. Results indicated a median survival increase compared to historical controls.

- Study 2 : Combination therapy with trans-4-OH CCNU and radiation therapy showed enhanced tumor control rates in preclinical models, suggesting synergistic effects.

Toxicity Profile

While effective as an antitumor agent, the toxicity profile of this compound raises concerns regarding its clinical use. Adverse effects include:

- Hematological toxicity (e.g., myelosuppression)

- Gastrointestinal disturbances

- Potential long-term carcinogenic effects due to its mutagenic properties

Q & A

Q. What is the mechanism of action of 1-(2-chloroethyl)-3-(4-hydroxycyclohexyl)-1-nitrosourea, and how does its structure influence alkylation efficiency?

The compound is a nitrosourea derivative, functioning as an alkylating agent. Its 2-chloroethyl group generates reactive chloroethyl diazonium ions, which crosslink DNA at guanine N7 positions, disrupting replication. The 4-hydroxycyclohexyl substituent enhances lipophilicity, improving blood-brain barrier penetration compared to non-hydroxylated analogs like CCNU (1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea). Stability studies suggest hydroxylation may alter metabolic pathways, reducing spontaneous hydrolysis rates compared to methyl-CCNU analogs .

Q. How should experimental designs account for the compound’s instability in aqueous solutions?

Due to pH-dependent degradation, buffer systems (e.g., phosphate-buffered saline at pH 7.4) should be pre-cooled to 4°C before dissolving the compound. In vivo studies require intravenous administration within 15 minutes of reconstitution to minimize hydrolysis. Parallel control experiments with stabilized analogs (e.g., methyl-CCNU) can isolate degradation-related artifacts .

Q. What pharmacokinetic parameters are critical for optimizing dosing schedules in preclinical models?

Key parameters include plasma half-life (t1/2), volume of distribution (Vd), and cerebrospinal fluid (CSF) penetration. Studies on methyl-CCNU in humans show a t1/2 of ~30 minutes and CSF concentrations reaching 30–50% of plasma levels due to high lipophilicity. Dose fractionation (e.g., 20 mg/kg every 72 hours in rodents) mitigates cumulative hematotoxicity while maintaining therapeutic efficacy .

Advanced Research Questions

Q. How can conflicting data on metabolic activation pathways be resolved?

Discrepancies arise from species-specific cytochrome P450 (CYP) metabolism. Rat liver microsomes hydroxylate the cyclohexyl ring at the trans-4 position, producing cytotoxic intermediates, while human CYP3A4 may favor alternative pathways. To resolve contradictions, use recombinant CYP isoforms in vitro paired with LC-MS/MS metabolite profiling. Co-administration of CYP inhibitors (e.g., ketoconazole) in vivo can clarify dominant pathways .

Q. What methodologies validate the compound’s carcinogenic potential in long-term toxicity studies?

The IARC classifies structurally similar nitrosoureas (e.g., methyl-CCNU) as Group 1 carcinogens. Apply the OECD 451 carcinogenicity protocol: expose transgenic rodent models (e.g., rasH2 mice) to 0.5–2 mg/kg/day for 18 months. Monitor for hematopoietic malignancies and gliomas via histopathology. Compare tumor incidence to positive controls (e.g., BCNU) and adjust for hydroxycyclohexyl-specific metabolic differences .

Q. How can in vitro models differentiate direct DNA damage from oxidative stress-mediated toxicity?

Use comet assays with repair enzyme treatments (e.g., FPG for oxidative lesions vs. ENDO III for alkylation). Co-culture with antioxidants (e.g., N-acetylcysteine) quantifies ROS contribution. For example, methyl-CCNU induces 60% oxidative DNA damage in HT29 cells, while alkylation dominates in U87 glioma models .

Q. What strategies mitigate off-target toxicity without compromising antitumor activity?

Encapsulation in PEGylated liposomes reduces hepatic exposure by 40% in murine models. Alternatively, co-administer O<sup>6</sup>-benzylguanine to deplete MGMT repair proteins, lowering effective doses by 50%. Validate synergy via isobologram analysis in combination with temozolomide .

Methodological Considerations

Q. How should contradictory results in cross-species metabolic studies be analyzed?

Apply physiologically based pharmacokinetic (PBPK) modeling to scale rodent data to humans. Incorporate parameters like hepatic blood flow and microsomal activity. For example, rat-to-human scaling of methyl-CCNU clearance shows a 4.2-fold underprediction, necessitating allometric correction factors .

Q. What analytical techniques quantify the compound and its degradation products in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. Use transitions m/z 285 → 154 (parent ion) and m/z 285 → 123 (degradation product). Validate methods per FDA guidelines with ≤15% inter-day variability .

Q. How can resistance mechanisms (e.g., upregulated DNA repair) be systematically investigated?

Perform RNA-seq on resistant glioma cell lines to identify overexpressed repair genes (e.g., MGMT, APEX1). Confirm functional relevance via CRISPR knockout. In vivo, use MGMT-knockout mice to isolate resistance pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.